
A-Pentasaccharide
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Overview
Description
A-Pentasaccharide (CAS: 50624-46-9) is a structurally defined oligosaccharide characterized by its GalNAcα1-3Gal motif, which is critical for its interaction with lectins and other carbohydrate-binding proteins . It is commercially available in varying quantities (e.g., 0.1 mg to 5 mg) and is widely used in glycobiology research to study blood group antigen specificity and pathogen recognition mechanisms . Its synthesis and applications are documented in studies exploring its role in inhibiting hemagglutination and modulating immune responses, though its functional outcomes can vary depending on structural context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-Pentasaccharide typically involves a series of glycosylation reactions. These reactions are carried out under controlled conditions to ensure the correct stereochemistry of the glycosidic bonds. Commonly used methods include the use of glycosyl donors and acceptors, with catalysts such as Lewis acids or enzymes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through chemoenzymatic synthesis. This method combines chemical synthesis with enzymatic steps to produce the desired pentasaccharide with high yield and purity. The process involves the use of specific enzymes that catalyze the formation of glycosidic bonds, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
A-Pentasaccharide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of uronic acids, while reduction can produce alditols. Substitution reactions can yield various derivatives with modified functional groups .
Scientific Research Applications
Drug Development
A-Pentasaccharide as a Lead Compound
Recent studies have highlighted the potential of this compound as a lead compound in drug development, particularly in the context of viral infections. For instance, a pentasaccharide identified as AD08043 demonstrated significant binding affinity to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. This interaction is crucial for mediating viral entry into host cells, making it a candidate for therapeutic interventions against COVID-19. The study indicated that AD08043 exhibited superior druggability parameters compared to other oligosaccharides, although challenges such as poor blood-brain barrier permeability were noted .
Synthetic Approaches to A-Pentasaccharides
The total synthesis of pentasaccharides has been explored to create analogs with improved efficacy against pathogens. For example, researchers successfully synthesized a pentasaccharide O-glycan from Acinetobacter species, which is known for its drug-resistant properties. This synthetic approach not only aids in understanding the structure-activity relationship but also facilitates the development of new therapeutic agents .
Biomarker Identification
Pharmacodynamic Biomarkers in Gene Therapy
A significant application of this compound is in the identification of pharmacodynamic biomarkers for monitoring therapeutic responses. In a study focused on GM1 gangliosidosis, two pentasaccharides (H3N2a and H3N2b) were identified as biomarkers that significantly elevated in patient samples post gene therapy treatment. The reduction of H3N2b levels correlated with improvements in clinical outcomes and neurological symptoms, demonstrating its utility in assessing treatment efficacy .
Validation and Measurement Techniques
The measurement of these biomarkers was achieved using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allowed for precise quantification of pentasaccharides in various biological fluids, underscoring their potential as non-invasive biomarkers for serial monitoring in clinical settings .
Nutritional Science
Prebiotic Properties of A-Pentasaccharides
A-Pentasaccharides have been investigated for their prebiotic effects, particularly those derived from bovine milk. These oligosaccharides are believed to promote gut health by acting as substrates for beneficial gut microbiota. Research indicates that they may enhance immune functions and provide protection against infections by modulating gut microbiota composition .
Functional Foods Development
The commercialization of A-Pentasaccharides derived from natural sources like milk has opened avenues for their use in functional foods. These compounds can be incorporated into dietary products aimed at improving health outcomes in populations vulnerable to gastrointestinal diseases .
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of A-Pentasaccharide involves its interaction with specific molecular targets, such as proteins and receptors. For example, in its role as an anticoagulant, this compound binds to antithrombin and enhances its inhibitory effect on factor Xa, preventing blood clot formation . The molecular pathways involved in these interactions are complex and often involve multiple steps, including binding, conformational changes, and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Pentasaccharides
Structural and Functional Comparison
The table below compares A-Pentasaccharide with structurally related compounds, emphasizing differences in composition, biological roles, and applications:
Key Research Findings
Functional Divergence Despite Structural Similarity
This compound lacks inhibitory activity in recombinant horseshoe crab plasma lectin (rHPL)-LPS/bacteria interaction assays, unlike its homolog TL-3, which binds GalNAcα1-3Gal .
Biological Activity
A-Pentasaccharide, a specific type of oligosaccharide, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy as a biomarker, and implications in therapeutic contexts.
Structure and Properties
A-Pentasaccharides are composed of five monosaccharide units linked by glycosidic bonds. The structural diversity among pentasaccharides is significant, influencing their biological functions. For instance, variations in the anomeric configurations and branching can affect their interaction with proteins and cells.
Table 1: Common Types of Pentasaccharides and Their Sources
Pentasaccharide | Source | Biological Activity |
---|---|---|
H3N2b | GM1 gangliosidosis patients | Biomarker for gene therapy efficacy |
AD08043 | Synthetic | Anti-SARS-CoV-2 activity |
L-Fuc(α1–2)D-Gal | Plant-derived | Growth inhibition in plant cells |
Pharmacodynamic Biomarker
Recent studies have identified H3N2b, a pentasaccharide biomarker, as a significant indicator of therapeutic response in patients with GM1 gangliosidosis. Elevated levels of H3N2b were observed in plasma, cerebrospinal fluid (CSF), and urine of affected individuals, correlating negatively with β-galactosidase activity. Following gene therapy treatment using adeno-associated virus (AAV9), a reduction in H3N2b levels was noted, which corresponded with improvements in clinical outcomes and normalization of neuropathology in animal models .
The mechanisms through which pentasaccharides exert their biological effects are varied:
- Cell Signaling : Pentasaccharides can act as signaling molecules in various biological processes. For example, they may influence plant growth and defense mechanisms by acting as oligosaccharins that trigger systemic acquired resistance against pathogens .
- Viral Interference : Certain pentasaccharides, like AD08043, have shown potential in inhibiting viral infections by disrupting interactions between viruses and host cell receptors .
Case Studies
- Gene Therapy for GM1 Gangliosidosis :
- Anti-Viral Applications :
Study Highlights
- H3N2b as a Biomarker : The study confirmed that H3N2b could serve as a pharmacodynamic biomarker for monitoring the efficacy of gene therapies aimed at restoring β-galactosidase activity .
- Structural Analysis : Mass spectrometry played a crucial role in elucidating the structure of various pentasaccharides, aiding in understanding their functional properties .
Implications for Future Research
The findings surrounding A-Pentasaccharides highlight their potential not only as biomarkers but also as therapeutic agents. Continued research is essential to explore their roles in various diseases and conditions.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing A-pentasaccharide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves stepwise glycosylation using protected monosaccharide donors. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) . For reproducibility, document reaction conditions (temperature, catalysts) and characterize intermediates via 1H- and 13C-NMR .
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving glycosidic linkages and anomeric configurations. Pair with tandem MS for fragmentation patterns . For ambiguous regions, use molecular dynamics (MD) simulations to model conformational stability .
Q. How should researchers design experiments to assess this compound’s bioactivity in vitro?
- Methodological Answer : Use cell-based assays (e.g., ELISA, flow cytometry) with dose-response curves. Include negative controls (e.g., scrambled oligosaccharides) and validate results across ≥3 biological replicates. Statistical analysis (ANOVA, p-value thresholds) must address variability .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s receptor-binding affinity across studies?
- Methodological Answer : Discrepancies may arise from differences in glycosylation stereochemistry or assay conditions. Conduct comparative studies using surface plasmon resonance (SPR) with standardized buffers and immobilization protocols. Validate findings with isothermal titration calorimetry (ITC) .
Q. How can computational modeling improve structure-function analysis of this compound?
- Methodological Answer : Employ density functional theory (DFT) for electronic structure analysis and MD simulations to predict solvent interactions. Cross-validate with experimental data (e.g., X-ray crystallography) to refine force fields . Publish raw simulation trajectories for peer validation .
Q. What are the pitfalls in extrapolating this compound’s in vitro bioactivity to in vivo models?
- Methodological Answer : In vivo bioavailability is affected by enzymatic degradation and pharmacokinetics. Use radiolabeled this compound in pharmacokinetic studies (e.g., 14C-tagging) and assess stability in serum . Optimize delivery systems (e.g., liposomal encapsulation) to enhance half-life .
Q. Methodological Best Practices
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control (QC) protocols:
- Step 1 : Monitor glycosylation efficiency via thin-layer chromatography (TLC).
- Step 2 : Standardize purification using size-exclusion chromatography (SEC).
- Step 3 : Validate each batch with orthogonal techniques (NMR, MS) .
Q. What statistical frameworks are optimal for analyzing dose-dependent effects of this compound?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC50/EC50. Apply Bayesian hierarchical models to account for inter-experiment variability .
Q. How to ensure reproducibility in this compound research?
- Methodological Answer : Follow FAIR data principles:
- Findable : Deposit raw data in repositories (e.g., Zenodo).
- Accessible : Share synthetic protocols via platforms like protocols.io .
- Interoperable : Use standardized metadata (e.g., MIAME for bioactivity assays).
- Reusable : Publish detailed supplementary materials with error margins .
Q. Data Interpretation Challenges
Q. How to differentiate nonspecific interactions from true binding events in this compound studies?
- Methodological Answer : Include competitive inhibition assays (e.g., excess unlabeled ligand) and negative controls (e.g., mutated receptors). Use bio-layer interferometry (BLI) to quantify dissociation constants (Kd) with high sensitivity .
Q. What criteria validate this compound’s role in a hypothesized biochemical pathway?
- Methodological Answer : Apply Bradford-Hill criteria:
- Strength : Dose-response correlation.
- Consistency : Replication across independent labs.
- Specificity : CRISPR/Cas9 knockout models to confirm pathway dependency .
Q. Emerging Research Directions
Q. How can glycoengineering optimize this compound for targeted drug delivery?
- Methodological Answer : Introduce click chemistry-compatible groups (e.g., azide) for site-specific conjugation to nanoparticles. Assess targeting efficiency in 3D organoid models .
Q. What omics approaches are suitable for mapping this compound’s interactome?
Properties
Molecular Formula |
C34H59NO24 |
---|---|
Molecular Weight |
865.8 g/mol |
IUPAC Name |
N-[2-[3-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-2-[4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H59NO24/c1-4-10-16(40)21(45)23(47)32(52-10)58-28-25(49)30(50)51-14(8-38)26(28)56-34-29(59-33-24(48)22(46)17(41)11(5-2)53-33)27(19(43)13(7-37)55-34)57-31-15(35-9(3)39)20(44)18(42)12(6-36)54-31/h10-34,36-38,40-50H,4-8H2,1-3H3,(H,35,39) |
InChI Key |
SNSSOBJOMCQZRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)CC)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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